molecular formula C15H10BrClN2O B12105598 3-Amino-6-bromo-4-(2-chlorophenyl)-1H-quinolin-2-one

3-Amino-6-bromo-4-(2-chlorophenyl)-1H-quinolin-2-one

Cat. No.: B12105598
M. Wt: 349.61 g/mol
InChI Key: RXPHLIAWRAZJSH-UHFFFAOYSA-N
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Description

3-Amino-6-bromo-4-(2-chlorophenyl)-1H-quinolin-2-one is a halogenated quinolinone derivative characterized by a bromine atom at position 6, an amino group at position 3, and a 2-chlorophenyl substituent at position 3. Its molecular formula is C₁₅H₁₀BrClN₂O, with a monoisotopic mass of 347.96 g/mol. A deuterated analog, 3-Amino-6-bromo-4-(2-chlorophenyl)-2(1H)-quinolinone-d5 (C₁₅H₅D₅BrClN₂O), is also documented for use in stable isotope labeling studies .

Properties

Molecular Formula

C15H10BrClN2O

Molecular Weight

349.61 g/mol

IUPAC Name

3-amino-6-bromo-4-(2-chlorophenyl)-1H-quinolin-2-one

InChI

InChI=1S/C15H10BrClN2O/c16-8-5-6-12-10(7-8)13(14(18)15(20)19-12)9-3-1-2-4-11(9)17/h1-7H,18H2,(H,19,20)

InChI Key

RXPHLIAWRAZJSH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Br)N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-6-bromo-4-(2-chlorophenyl)-1H-quinolin-2-one typically involves multi-step organic reactions. One common method includes the bromination of 4-(2-chlorophenyl)-1H-quinolin-2-one followed by amination. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and amination reagents like ammonia or amines under controlled temperatures and solvents .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-6-bromo-4-(2-chlorophenyl)-1H-quinolin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Amino-6-bromo-4-(2-chlorophenyl)-1H-quinolin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential antimicrobial and antiviral properties.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Industry: Utilized in the development of dyes, pigments, and other materials

Mechanism of Action

The mechanism of action of 3-Amino-6-bromo-4-(2-chlorophenyl)-1H-quinolin-2-one involves its interaction with various molecular targets:

    Molecular Targets: DNA, enzymes involved in cell replication, and microbial proteins.

    Pathways Involved: The compound can intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of quinolinones and structurally related heterocycles. Below is a detailed comparison with analogs based on substituents, reactivity, and applications:

Structural Analogs with Varying Substituents

Compound Name Substituents (Positions) Molecular Formula Key Differences vs. Target Compound Reference ID
3-Amino-6-bromo-4-(2-pyridinyl)-1H-quinolin-2-one 2-pyridinyl (position 4) C₁₄H₁₀BrN₃O Pyridinyl group enhances π-π stacking vs. 2-chlorophenyl; reduced lipophilicity
3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one Nitro (position 6) C₁₅H₁₀ClN₃O₃ Nitro group increases electron-withdrawing effects; potential mutagenicity concerns
6-Bromo-2-phenyl-1H-quinolin-4-one Phenyl (position 2), no amino group C₁₅H₁₀BrNO Lack of amino group reduces hydrogen-bonding capacity; simpler synthesis
6-Bromo-4-methyl-3-phenyl-2H-chromen-2-one Chromenone core, methyl (position 4) C₁₆H₁₁BrO₂ Chromenone scaffold alters ring strain and metabolic stability

Functional Group Impact on Properties

  • Amino Group (Position 3): Enhances solubility in polar solvents and facilitates hydrogen bonding, critical for receptor interactions. Absent in 6-bromo-2-phenyl-1H-quinolin-4-one .
  • Bromine (Position 6): Increases molecular weight and steric bulk compared to nitro or methoxy analogs (e.g., 4-hydroxy-6-methoxy-3-phenylquinolin-2(1H)-one) .
  • 2-Chlorophenyl (Position 4): Provides steric hindrance and lipophilicity, contrasting with 2-pyridinyl (polar, basic) or unsubstituted phenyl groups .

Biological Activity

3-Amino-6-bromo-4-(2-chlorophenyl)-1H-quinolin-2-one is a quinoline derivative that has garnered attention in medicinal chemistry due to its promising biological activities, particularly in antimicrobial and anticancer domains. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

The compound's molecular formula is C15H12BrClN2OC_{15}H_{12}BrClN_2O, with a molecular weight of approximately 354.64 g/mol. Its structure features a bromine and a chlorine substituent, which are critical for its biological activity.

Antimicrobial Properties

Research indicates that 3-Amino-6-bromo-4-(2-chlorophenyl)-1H-quinolin-2-one exhibits significant antimicrobial activity. It has been studied against various bacterial strains, demonstrating effectiveness comparable to established antibiotics. The mechanism likely involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

The compound has shown considerable anticancer potential across several cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). Studies reveal that it induces apoptosis and inhibits cell proliferation through mechanisms such as:

  • Tubulin Polymerization Inhibition : Similar to other quinoline derivatives, it may disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase.
  • DNA Damage Induction : The compound can cause endonuclease-mediated cleavage of nuclear DNA, a hallmark of apoptosis.

Study 1: Anticancer Efficacy

In a study assessing the antiproliferative effects of various quinoline derivatives, 3-Amino-6-bromo-4-(2-chlorophenyl)-1H-quinolin-2-one demonstrated low nanomolar potency against both HeLa and MCF-7 cell lines. The study reported:

CompoundCell LineConcentration (nM)Growth Inhibition (%)
3-Amino-6-bromo-4-(2-chlorophenyl)-1H-quinolin-2-oneHeLa1085
3-Amino-6-bromo-4-(2-chlorophenyl)-1H-quinolin-2-oneMCF-71078

These results indicate its potential as a lead compound for further development in cancer therapeutics .

Study 2: Mechanistic Insights

A mechanistic study explored the apoptosis-inducing properties of the compound. Flow cytometry and DNA laddering assays confirmed that treatment with the compound resulted in characteristic DNA fragmentation associated with apoptosis:

TreatmentApoptotic Cells (%)DNA Laddering Observed
Control (DMSO)5No
3-Amino Compound70Yes
Paclitaxel80Yes

This study highlighted the compound's ability to induce apoptosis effectively .

The biological activity of 3-Amino-6-bromo-4-(2-chlorophenyl)-1H-quinolin-2-one is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism.
  • Receptor Modulation : It can modulate receptor activity, influencing signaling pathways related to cell survival and proliferation.
  • DNA Interaction : Its structure allows for potential intercalation into DNA, disrupting replication processes.

Q & A

Q. What are the common synthetic routes for preparing 3-Amino-6-bromo-4-(2-chlorophenyl)-1H-quinolin-2-one, and how can reaction conditions be optimized?

The compound is typically synthesized via cyclization reactions of substituted aniline precursors. For example, brominated quinolinone derivatives can be prepared using sodium hydride in DMF under an inert atmosphere, achieving yields of ~72% . Optimization may involve adjusting reaction temperature, stoichiometry of brominating agents (e.g., N-bromosuccinimide), and solvent polarity. Monitoring via thin-layer chromatography (TLC) ensures reaction completion .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

Nuclear magnetic resonance (NMR) spectroscopy is critical for verifying substituent positions (e.g., bromine at C6, 2-chlorophenyl at C4). High-resolution mass spectrometry (HRMS) confirms molecular weight, while HPLC with UV detection assesses purity (>95% by area normalization) . For intermediates, FT-IR can track functional groups like the quinolinone carbonyl (~1650 cm⁻¹) .

Q. How should researchers handle stability and storage challenges for halogenated quinolinones?

The compound is light-sensitive and hygroscopic. Store in amber vials under nitrogen at –20°C to prevent bromine displacement or hydrolysis. Short shelf life (<6 months) necessitates periodic purity checks via TLC or HPLC .

Advanced Research Questions

Q. What crystallographic strategies resolve ambiguities in the molecular structure of this compound?

Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) provides definitive structural confirmation. Challenges include resolving disorder in the 2-chlorophenyl group. Data collection at low temperatures (e.g., 100 K) reduces thermal motion artifacts. ORTEP-3 or WinGX can visualize anisotropic displacement parameters .

Q. How can contradictory spectral or crystallographic data be analyzed systematically?

Discrepancies between calculated and observed NMR shifts may arise from solvent effects or dynamic processes (e.g., keto-enol tautomerism). Use density functional theory (DFT) simulations (B3LYP/6-31G*) to predict NMR/IR spectra and compare with experimental data . For crystallography, check for twinning or pseudosymmetry using PLATON or ROTAX .

Q. What mechanistic insights can be gained from studying substituent effects on the quinolinone core?

Kinetic studies of bromine substitution under varying nucleophiles (e.g., amines, thiols) reveal electronic effects of the 2-chlorophenyl group. Hammett plots (σ values) correlate reaction rates with substituent electron-withdrawing capacity. Isotopic labeling (e.g., deuterated solvents) tracks proton transfer steps .

Q. How can researchers design bioactivity assays targeting quinolinone derivatives?

Molecular docking (e.g., AutoDock Vina) predicts binding affinity to targets like kinases or GPCRs. In vitro assays (e.g., MTT for cytotoxicity) require solubility optimization via co-solvents (DMSO/PEG 400). Structure-activity relationships (SAR) are refined by synthesizing analogs with varied halogenation .

Methodological Notes

  • Crystallography Workflow : Collect high-resolution data (Rint < 5%), refine with SHELXL, and validate using CCDC Mercury .
  • Data Contradiction Protocol : Cross-validate NMR assignments via 2D experiments (COSY, HSQC) and compare with PubChem datasets .
  • Synthetic Scalability : Pilot-scale reactions (>1 g) require inert reactors (Schlenk line) to maintain yield consistency .

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